Anileridine phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

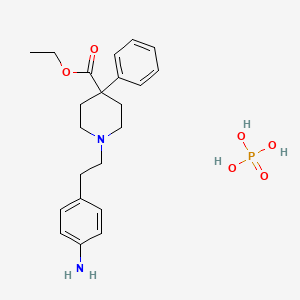

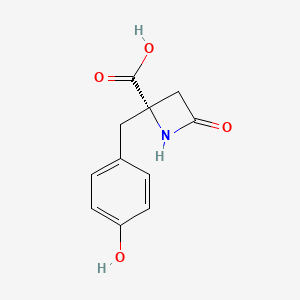

Anileridine phosphate is a synthetic opioid analgesic used to treat moderate to severe pain. It is a narcotic pain reliever that acts on the central nervous system to alleviate pain. This compound is known for its strong analgesic properties and is often used in clinical settings for pain management .

準備方法

Synthetic Routes and Reaction Conditions: Anileridine phosphate is synthesized by reacting ethyl 4-phenylisonipecotate with p-aminophenethylchloride hydrochloride in the presence of sodium bicarbonate in an alcohol medium. The free base is precipitated from an ether solution by gassing it with hydrochloric acid. The dihydrochloride can be purified by crystallization from methanol-ether, and further purified by crystallization from methanol .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The compound is then formulated into various dosage forms, including tablets and injectable solutions .

化学反応の分析

Types of Reactions: Anileridine phosphate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at the aromatic ring or the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives that may have different pharmacological properties .

科学的研究の応用

Anileridine phosphate has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for studying opioid receptors and their interactions.

Biology: Research on its effects on cellular signaling pathways and neurotransmitter release.

Medicine: Clinical studies on its efficacy and safety in pain management, as well as its potential use in anesthesia.

Industry: Used in the development of new analgesic drugs and formulations

作用機序

Anileridine phosphate exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding activates a series of intracellular events that inhibit adenylate cyclase, reducing the production of cyclic adenosine monophosphate (cAMP). This leads to decreased neurotransmitter release, including substance P and glutamate, which are involved in pain transmission. Additionally, it increases the efflux of potassium ions and decreases the influx of calcium ions in neurons, resulting in hyperpolarization and reduced neuronal excitability .

類似化合物との比較

Meperidine: An analog of anileridine with similar analgesic properties but different side effect profiles.

Morphine: A natural opioid with higher potency but more severe side effects.

Pethidine: Another synthetic opioid with similar uses but different pharmacokinetics.

Uniqueness: Anileridine phosphate is unique in its balance of potency and side effects. It provides effective pain relief with relatively mild side effects compared to morphine and meperidine. Its chemical structure allows for high oral activity and a lower incidence of nausea and constipation .

特性

CAS番号 |

1976-75-6 |

|---|---|

分子式 |

C22H31N2O6P |

分子量 |

450.5 g/mol |

IUPAC名 |

ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;phosphoric acid |

InChI |

InChI=1S/C22H28N2O2.H3O4P/c1-2-26-21(25)22(19-6-4-3-5-7-19)13-16-24(17-14-22)15-12-18-8-10-20(23)11-9-18;1-5(2,3)4/h3-11H,2,12-17,23H2,1H3;(H3,1,2,3,4) |

InChIキー |

FLQCEKVTYABVSH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.OP(=O)(O)O |

正規SMILES |

CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.OP(=O)(O)O |

Key on ui other cas no. |

4268-37-5 |

同義語 |

anileridine anileridine dihydrochloride anileridine hydrochloride anileridine monohydrochloride anileridine phosphate anileridine phosphate (1:1) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B1257802.png)

![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1257807.png)

![N'-[1-(3,4-dimethylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]acetohydrazide](/img/structure/B1257810.png)

![(2R)-N-[(Z,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-9-en-2-yl]-2-hydroxytetracosanamide](/img/structure/B1257814.png)